![molecular formula C19H18N2O2S B2410694 N-(イソクロマン-3-イルメチル)-N-メチルベンゾ[d]チアゾール-6-カルボキサミド CAS No. 2034475-31-3](/img/structure/B2410694.png)
N-(イソクロマン-3-イルメチル)-N-メチルベンゾ[d]チアゾール-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
科学的研究の応用
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines. It may also have applications in the treatment of neurodegenerative diseases.
Industry: The compound can be used in the development of new agrochemicals and biocides for agricultural applications
作用機序
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a protein kinase that plays a critical role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it an attractive target for anticancer drugs .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell growth and survival, leading to a decrease in the proliferation of cancer cells
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways. These include the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation . By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally known for their good bioavailability
Result of Action
The compound’s action results in significant cytotoxic activity against various cancer cell lines . It has been shown to induce cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in tumor growth and potentially to tumor regression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with N-methylbenzo[d]thiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products can exhibit different biological and chemical properties compared to the parent compound .
類似化合物との比較
Similar Compounds
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-sulfonamide
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-amine
Uniqueness
N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide stands out due to its unique combination of the isochroman and thiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity towards certain biological targets, making it a valuable candidate for further research and development .
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-21(10-16-8-13-4-2-3-5-15(13)11-23-16)19(22)14-6-7-17-18(9-14)24-12-20-17/h2-7,9,12,16H,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNYEMWKCHILSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
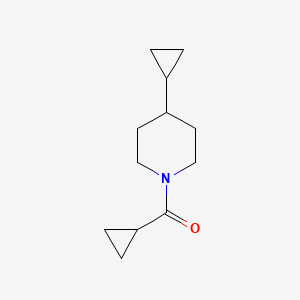
![2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2410613.png)
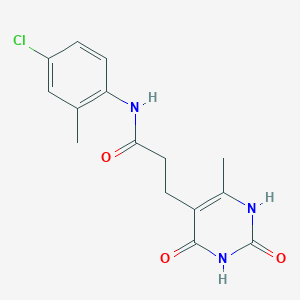




![N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410622.png)
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
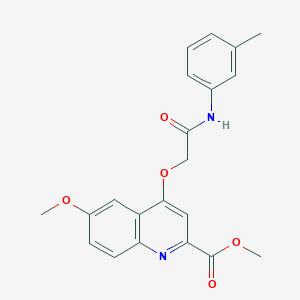
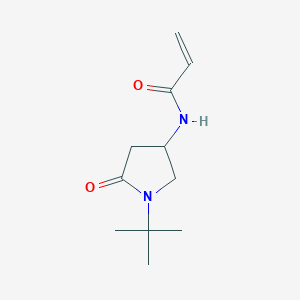
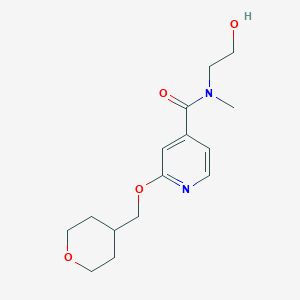
![3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)
